molecular formula C21H14N2O4S2 B2714265 (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(4-acetylphenyl)-2-thioxothiazolidin-4-one CAS No. 868142-20-5

(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(4-acetylphenyl)-2-thioxothiazolidin-4-one

Cat. No. B2714265
CAS RN: 868142-20-5
M. Wt: 422.47
InChI Key: NLPOGKLCOMZPHZ-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(4-acetylphenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H14N2O4S2 and its molecular weight is 422.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(4-acetylphenyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(4-acetylphenyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Derivatives of thioxothiazolidinone, including compounds similar to the one , have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit significant antimicrobial properties, suggesting their potential application in developing new antimicrobial agents. The antimicrobial efficacy was attributed to the thioxothiazolidinone core, which was systematically modified to enhance activity against various bacteria and fungi strains (Basavarajaiah & Mruthyunjayaswamy, 2010).

Anticancer and Antiangiogenic Effects

  • Thioxothiazolidin-4-one derivatives have also been explored for their anticancer and antiangiogenic properties. Research has demonstrated that these compounds can inhibit tumor growth and angiogenesis in animal models, suggesting a promising avenue for cancer therapy development. The study focused on the synthesis of novel derivatives and their in vivo evaluation against mouse tumor models, highlighting the potential of thioxothiazolidin-4-one derivatives in cancer treatment (Chandrappa et al., 2010).

Carbonic Anhydrase Inhibitory and Antiproliferative Activity

  • Another area of interest is the synthesis of derivatives targeting carbonic anhydrase inhibitory activity and evaluating their anticancer potential. These compounds have shown selective inhibition against certain isoforms of the enzyme, which is crucial for cancer cell proliferation. The research underscores the potential therapeutic applications of these derivatives in targeting tumor-associated carbonic anhydrases, presenting a novel approach to cancer treatment (Eldehna et al., 2017).

Aldose Reductase Inhibition

  • The compound class has been investigated for its aldose reductase inhibitory action, which is significant in managing complications associated with diabetes. Derivatives exhibiting potent inhibitory activity against aldose reductase have been identified, suggesting their utility in developing treatments for diabetic complications. The study involved comparing newly synthesized compounds with known inhibitors, providing insights into structure-activity relationships and potential clinical applications (Kučerová-Chlupáčová et al., 2020).

Anti-inflammatory Properties

  • Compounds derived from the thioxothiazolidinone scaffold have been synthesized and assessed for their anti-inflammatory properties. Studies involving in vitro and in vivo models have shown promising anti-inflammatory activity, indicating the potential for these compounds to be developed into novel anti-inflammatory agents. This research adds to the body of evidence supporting the therapeutic potential of thioxothiazolidinone derivatives in treating inflammatory conditions (Nikalje et al., 2015).

properties

IUPAC Name

(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-(4-acetylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4S2/c1-11(24)13-7-9-14(10-8-13)23-20(27)18(29-21(23)28)17-15-5-3-4-6-16(15)22(12(2)25)19(17)26/h3-10H,1-2H3/b18-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPOGKLCOMZPHZ-ZCXUNETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C(=O)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C(=O)C)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(4-acetylphenyl)-2-thioxothiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.